4-(4-nitrophenoxy)benzamide

Overview

Description

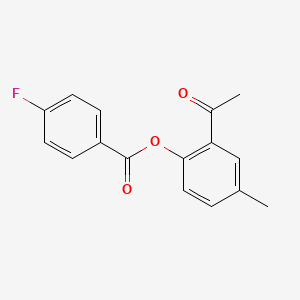

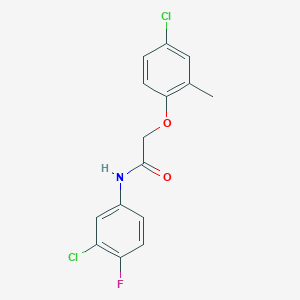

4-(4-nitrophenoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white crystalline powder with a molecular formula of C13H10N2O4. This compound is also known as N-(4-nitrophenoxy)benzamide and is commonly used as a chemical intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Polymer Development

4-(4-nitrophenoxy)benzamide derivatives have been used in the synthesis of novel compounds and polymers. For instance, Xu Zhao (2010) detailed the synthesis of 1,3-bis(4-p-nitrophenoxy) benzene and its use in developing polyimide through a two-step method, indicating its potential in creating new polymer materials with specific properties (Xu Zhao, 2010).

Chemical Stability and Degradation

Research on this compound derivatives includes studies on their chemical stability and degradation processes. G. C. D. Santos et al. (2013) conducted degradation studies of a specific nitrobenzyl chloride derivative under hydrolysis conditions (Santos et al., 2013).

Corrosion Inhibition

Ankush Mishra and colleagues (2018) explored the effects of substituents on N-Phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Their findings highlighted the variations in inhibition efficiency based on different substituents (Mishra et al., 2018).

Enzyme Inhibition for Therapeutic Research

Ramazan Ulus et al. (2013) synthesized 4-Amino-N-(4-sulfamoylphenyl)benzamide from a 4-nitro derivative and investigated its efficacy as an inhibitor of the metalloenzyme carbonic anhydrase. This research indicates potential therapeutic applications (Ulus et al., 2013).

Environmental Applications

A study by A. Al-Kahtani et al. (2018) focused on the reduction of hazardous 4-nitrophenol using gold nanoparticles decorated multiwalled carbon nanotubes, demonstrating the environmental applications of 4-nitrophenol derivatives in pollution control and remediation (Al-Kahtani et al., 2018).

Bioremediation

Research by Kenta Yamamoto et al. (2011) on Rhodococcus sp. strain PN1 identified and characterized gene clusters involved in the degradation of 4-Nitrophenol, contributing to our understanding of bioremediation processes (Yamamoto et al., 2011).

Fluorescence-Based Detection

Lei Han and co-researchers (2019) developed a pH-mediated reversible fluorescence nanoswitch for detecting 4-nitrophenol, showcasing the potential of 4-nitrophenol derivatives in creating sensitive detection methods for environmental monitoring (Han et al., 2019).

Antioxidant and DNA Binding Studies

A 2021 study by Maida Fatima et al. synthesized bisamides from 4-(4-nitrophenoxy)aniline and evaluated their antioxidant properties and DNA binding capabilities, indicating potential applications in biochemistry and pharmaceutical research (Fatima et al., 2021).

properties

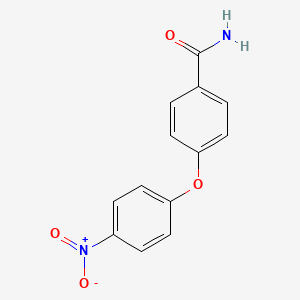

IUPAC Name |

4-(4-nitrophenoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)15(17)18/h1-8H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHPAXCNLKLPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)

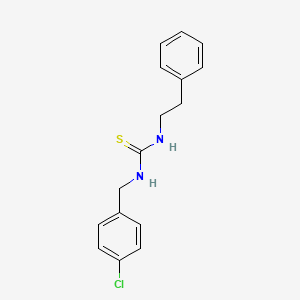

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)

![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)